4-(N,N-diethylsulfamoyl)-N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)benzamide
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Overview
Description
Synthesis Analysis
The synthesis of derivatives similar to our compound of interest involves several steps, starting from basic chemical precursors to more complex structures. Typically, these processes involve the formation of benzamide and pyrazole rings, followed by functionalization with various groups to achieve the desired compound. For instance, Saeed et al. (2020) demonstrated the synthesis of antipyrine derivatives, highlighting methods that may parallel those used for our compound, focusing on achieving high yields and specific structural features through controlled reactions (Saeed et al., 2020).
Molecular Structure Analysis
The molecular structure of such compounds is characterized by complex intermolecular interactions, including hydrogen bonding and π-π interactions. These interactions play a crucial role in determining the crystalline structure and stability of the compound. Studies by Saeed et al. (2020) on related antipyrine derivatives used X-ray structure characterization, Hirshfeld surface analysis, and DFT calculations to elucidate these interactions, offering insights into how similar analyses could be applied to our compound (Saeed et al., 2020).
Chemical Reactions and Properties
Chemical reactions involving our compound likely encompass a variety of mechanisms, including nucleophilic substitution and electrophilic addition, depending on the functional groups present in the structure. These reactions can alter the chemical and physical properties of the compound, enabling its application in different chemical processes or as intermediates in the synthesis of more complex molecules.
Physical Properties Analysis
The physical properties of such compounds, including melting point, solubility, and crystalline structure, are influenced by their molecular structure. The detailed analysis provided by X-ray crystallography, as demonstrated in studies on similar compounds, helps in understanding these properties in relation to molecular conformation and intermolecular forces (Saeed et al., 2020).
properties
IUPAC Name |
4-(diethylsulfamoyl)-N-(1,5-dimethyl-3-oxo-2-phenylpyrazol-4-yl)benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H26N4O4S/c1-5-25(6-2)31(29,30)19-14-12-17(13-15-19)21(27)23-20-16(3)24(4)26(22(20)28)18-10-8-7-9-11-18/h7-15H,5-6H2,1-4H3,(H,23,27) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CPEHHLWQAOZSST-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)S(=O)(=O)C1=CC=C(C=C1)C(=O)NC2=C(N(N(C2=O)C3=CC=CC=C3)C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H26N4O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
442.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-(N,N-diethylsulfamoyl)-N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)benzamide |
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